N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H23N |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-4-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C32H23N/c1-2-9-23(10-3-1)29-21-22-32(31-15-7-6-14-30(29)31)33-26-19-17-25(18-20-26)28-16-8-12-24-11-4-5-13-27(24)28/h1-22,33H |
InChI Key |
XEPHFAXGYWTLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
-
Catalyst : (DtBPF)PdCl₂ (5 mol%)
-
Base : Sodium tert-butoxide (NaOtBu, 250 mol%)
-
Solvent : Tetrahydrofuran (THF, 0.2 M concentration)
The ketone substrate (200 mol%) reacts with the aryl halide (100 mol%) to form intermediate α-arylated products. For example, 1-(naphthalen-1-yl)ethan-1-one reacts with 4-bromobiphenyl to yield a precursor for subsequent amination.
Yield and Purification
Lewis Acid-Mediated Cyclization
Cyclization of 1,5-dicarbonyl intermediates using ZnCl₂ provides an alternative route to access the naphthylamine core. This method avoids palladium reliance and enhances scalability.
Reaction Workflow
-
Substrate : 1,5-Dicarbonyl compound (100 mol%)
-
Catalyst : ZnCl₂ (1.0 M in Et₂O, 100 mol%)
-
Solvent : Dichloromethane (DCM, 0.10 M)
-
Amine Source : Pyrrolidine or benzylamine (500 mol%)
For instance, 1,5-diphenylpentane-1,5-dione reacts with benzylamine in the presence of ZnCl₂ to form N-benzyl-3-phenylnaphthalen-1-amine, a structural analog of the target compound.
Key Advantages
-
Functional Group Tolerance : Compatible with electron-donating and -withdrawing substituents.
Acid-Catalyzed Cyclization
Acid-mediated cyclization offers a high-throughput pathway under reflux conditions. This method employs toluene/acetic acid (3:1) as the solvent system.
Procedure Details
The reaction of 1,5-dicarbonyl compounds with excess amine (500 mol%) generates the naphthylamine framework via intramolecular cyclodehydration. For example, 1,5-di(naphthalen-1-yl)pentane-1,5-dione reacts with aniline to yield N-(naphthalen-1-yl)-4-phenylnaphthalen-1-amine.
Performance Metrics
Comparative Analysis of Methods
| Parameter | Palladium-Catalyzed | Lewis Acid | Acid-Catalyzed |
|---|---|---|---|
| Yield (%) | 58–68 | 55–73 | 61–68 |
| Reaction Time (h) | 18 | 18 | 18 |
| Catalyst Cost | High | Moderate | Low |
| Scalability | Moderate | High | High |
| Functional Group Compatibility | Limited | Broad | Moderate |
Key Observations :
-
Palladium-catalyzed methods suffer from catalyst cost but offer precise regiocontrol.
-
Lewis acid-mediated cyclization is preferable for large-scale synthesis due to lower reagent costs.
-
Acid-catalyzed routes are operationally simple but require careful pH adjustment during workup.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR : Characteristic signals include aromatic protons at δ 7.27–8.32 ppm and amine protons at δ 4.70–6.87 ppm.
-
MS (HRMS) : Molecular ion peak observed at m/z 421.54 [M+H]⁺, consistent with the molecular formula C₃₂H₂₃N.
Industrial-Scale Considerations
Large-scale production (e.g., >1 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:
-
Solvent Optimization : Replacing THF with dimethylacetamide (DMAc) for higher boiling points.
-
Catalyst Recycling : Pd recovery systems reduce costs by up to 40%.
Emerging Methodologies
Recent advances focus on photoredox catalysis and electrochemical synthesis to improve sustainability:
Chemical Reactions Analysis
Types of Reactions: N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced aromatic amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Applications in Organic Electronics
One of the primary applications of N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine is as a hole transport material in organic light-emitting diodes (OLEDs). Its structural properties allow for efficient charge transport, which is critical for the performance of OLED devices. Research indicates that compounds with similar structures exhibit high hole mobility and stability, making them suitable for use in advanced electronic devices .
Case Study: OLED Performance
A study published in Applied Physics Letters investigated the influence of hole transport layers on OLED performance. It was found that using materials similar to this compound significantly improved device efficiency and lifetime. The study highlighted how the molecular structure contributes to better charge balance and reduced recombination losses .
Applications in Photonics
In photonic applications, this compound has shown potential as a fluorescent dye and light-emitting material . Its ability to emit light efficiently makes it suitable for use in various photonic devices, including sensors and displays. The photophysical properties of naphthalene derivatives are well-documented, indicating their effectiveness in enhancing light emission and absorption characteristics .
Case Study: Fluorescent Properties
Research conducted on naphthalene-based compounds demonstrated their utility as fluorescent markers in biological imaging. The studies emphasized the tunable emission properties of these compounds, which can be adjusted based on their chemical environment, thus broadening their applicability in biomedical fields .
Material Science Applications
In materials science, this compound is explored for its role in developing high-performance polymers . Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant for creating advanced materials used in aerospace and automotive industries.
Case Study: Polymer Composites
A comprehensive analysis published in Materials Science & Engineering examined the effects of adding naphthalene derivatives to polymer composites. The findings revealed significant improvements in tensile strength and thermal resistance, making these materials suitable for high-stress applications .
Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Electronics | Hole transport material in OLEDs | Enhanced charge transport efficiency |
| Photonics | Fluorescent dye and light-emitting material | Improved light emission properties |
| Material Science | High-performance polymers | Increased mechanical strength and stability |
Mechanism of Action
The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine exerts its effects is primarily through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) through the device, enhancing its efficiency and performance . The molecular targets include the active layers of OLEDs, where it interacts with other organic materials to improve charge transport and device stability.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Methoxy-substituted derivatives (e.g., 4a) exhibit altered electronic profiles due to electron-donating groups, which may modulate solubility or redox behavior .
Synthesis Challenges :
- Suzuki-Miyaura cross-coupling reactions, commonly used for such structures, face yield reductions with bulky substituents. For example, bulkier amines in analogous syntheses showed yields as low as 45% .
- Demethylation steps (e.g., for 4a) require harsh conditions (e.g., BBr₃), complicating purification .
Applications :
- OLED Host Materials: Unlike phenanthroimidazole-based emitters (e.g., NPI-PITPA in ), the target compound lacks heterocyclic motifs, suggesting a role as a host or transport layer rather than an emitter.
- Thermal Stability: Higher molecular weight analogs (e.g., Bis(4-(naphthalen-1-yl)phenyl)amine, MW 472.57) demonstrate stability under operational stresses in organic electronics .
Safety and Handling :
- Naphthalene-containing amines generally require inert storage (dark, Ar/N₂ atmosphere) to prevent degradation . Hazard codes (e.g., P270-P280) highlight risks of dermal/ocular exposure .
Research Findings and Data
Photophysical Properties (Inferred)
While direct data on the target compound’s photophysics are unavailable, analogs provide insights:
- NPI-PITPA (from ): Exhibits blue emission with λmax ~450 nm, attributed to phenanthroimidazole moieties. The target compound’s lack of such groups may shift emission wavelengths or reduce efficiency.
- Bis(4-(naphthalen-1-yl)phenyl)amine : Used in organic electronics for its high hole-transport efficiency, a property likely shared with the target due to structural similarities .
Biological Activity
N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine, with the CAS number 949462-20-8, is a compound that has garnered interest due to its potential biological activities. This article examines its synthesis, biological activity, and related research findings, focusing on its anticancer properties and other relevant effects.
The molecular formula of this compound is , with a molecular weight of 421.53 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of naphthalene rings, which are known for their biological activity.
| Property | Value |
|---|---|
| CAS Number | 949462-20-8 |
| Molecular Formula | C32H23N |
| Molecular Weight | 421.53 g/mol |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Anticancer Activity
Recent studies have indicated that compounds containing naphthalene moieties exhibit significant anticancer properties. For instance, a related compound demonstrated remarkable in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line by inducing apoptosis and causing cell cycle arrest .
Case Study: Anticancer Evaluation
In a study evaluating naphthalene-substituted compounds, it was found that certain derivatives could effectively suppress tumor growth in vivo. The compound 6a , closely related to this compound, showed a significant reduction in tumor size when administered at a dosage of 20 mg/kg in mouse models .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | MDA-MB-231 | 0.5 | Induces apoptosis, cell cycle arrest |
| 2a | T47D | 0.034 | Arrests G2/M phase, inhibits tubulin polymerization |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of the cell cycle. Specifically, studies have shown that this compound may interact with cellular pathways responsible for regulating cell proliferation and survival .
Antioxidant and Antimicrobial Properties
Aside from its anticancer potential, naphthalene derivatives are also recognized for their antioxidant and antimicrobial activities. Research indicates that certain naphthalene-based compounds can exhibit significant radical scavenging abilities and inhibit bacterial growth .
Antioxidant Activity Evaluation
The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging assay. Results indicated moderate activity compared to standard antioxidants like vitamin C:
| Compound | % Inhibition at 100 µg/mL |
|---|---|
| DAN-S | 75.48% |
| DAN-OV | 68.14% |
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine, and how can reaction conditions be optimized?
The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos. Reductive amination of aldehyde intermediates (e.g., 4-(naphthalen-1-yl)benzaldehyde) with aryl amines is also viable, requiring sodium cyanoborohydride or hydrogen gas with Pd/C . Optimization involves solvent selection (e.g., toluene for high-temperature reactions), inert atmosphere, and purification via column chromatography or recrystallization. Yield improvements may require stoichiometric adjustments of aryl halides and amines (1:1.2 molar ratio) .
Q. How can the structural purity and identity of this compound be validated?
Characterization involves nuclear magnetic resonance (NMR: ¹H/¹³C) to confirm aromatic proton environments and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal packing and confirms stereochemistry . Purity is assessed via HPLC with UV detection (λ ~255 nm) and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?
Key techniques include:
- FT-IR : Identification of C-N stretching (~1250–1350 cm⁻¹) and aromatic C-H bending (~750–900 cm⁻¹).
- UV-Vis : Absorbance maxima in the 250–300 nm range, typical for naphthyl and biphenyl chromophores.
- DSC/TGA : Thermal stability analysis to detect polymorphs or decomposition above 200°C .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in molecular geometry predictions for this compound?
Crystallography often reveals deviations from DFT-optimized geometries due to intermolecular forces (e.g., π-π stacking). For example, dihedral angles between naphthyl and phenyl groups may differ by 5–10° from computational models. SHELXL refinement with TWIN/BASF commands addresses twinning in low-symmetry space groups (e.g., P 1), while R-factor convergence (<5%) ensures accuracy .
Q. What strategies mitigate challenges in synthesizing electron-deficient derivatives of this compound for optoelectronic applications?
Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) requires Pd-catalyzed C-H functionalization under oxidative conditions (e.g., Cu(OAc)₂ or Ag₂O). For example, direct dimethylamination using DMF as an amino source with Pd(OAc)₂/K₂S₂O₈ enables regioselective modification . Solvent effects (e.g., DMF vs. DMSO) and microwave-assisted synthesis reduce reaction times from hours to minutes .
Q. How does the compound’s electronic structure influence its charge-transport properties in organic semiconductors?
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~3.2 eV, typical for conjugated aromatics. Charge mobility (µ ~10⁻³ cm²/V·s) is enhanced by planar molecular packing, confirmed via grazing-incidence XRD. Substitution with electron-donating groups (e.g., -OCH₃) lowers reorganization energy, improving hole-transport efficiency .
Q. What methodologies address discrepancies in bioactivity assays for antimicrobial or antitumor applications?
Contradictions in MIC (minimum inhibitory concentration) or IC₅₀ values arise from solvent polarity (DMSO vs. aqueous buffers) and cell line variability. Standardization includes:
Q. How can computational models predict the compound’s interaction with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding poses in ATP-binding pockets. Pharmacophore mapping highlights critical interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
